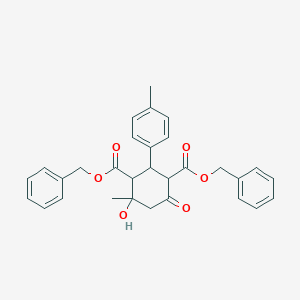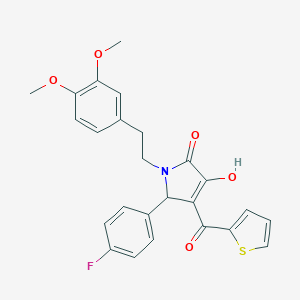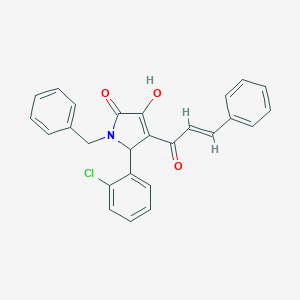
Bis(2-methylpropyl) 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Bis-MPA' and is a member of the family of dendrimers. Dendrimers are highly branched, nanosized molecules that possess unique physicochemical properties, making them attractive for a wide range of applications.
Mecanismo De Acción
The mechanism of action of Bis-MPA is not fully understood. However, it is believed that the dendrimer's high surface area and the ability to functionalize its surface play a crucial role in its biological activity. The functionalization of the dendrimer's surface allows for specific targeting of cells or tissues, while the high surface area allows for increased drug or gene loading.
Biochemical and Physiological Effects:
Bis-MPA has been shown to exhibit low toxicity and high biocompatibility, making it an attractive option for biomedical applications. In vitro studies have demonstrated that Bis-MPA can effectively deliver drugs and genes to specific cells or tissues, with minimal cytotoxicity. In vivo studies have also shown promising results, with Bis-MPA exhibiting high tissue accumulation and prolonged circulation time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Bis-MPA in lab experiments is its ability to effectively deliver drugs and genes to specific cells or tissues. Its high biocompatibility and low toxicity make it an attractive option for biomedical research. However, one of the limitations of using Bis-MPA is its relatively high cost compared to other drug delivery systems.
Direcciones Futuras
There are several future directions for the research and development of Bis-MPA. One of the most promising areas of research is the use of Bis-MPA in cancer therapy. Studies have shown that dendrimers such as Bis-MPA can effectively deliver anticancer drugs to specific cancer cells, while minimizing toxicity to healthy cells. Other potential applications for Bis-MPA include gene therapy, tissue engineering, and imaging. Further research is needed to fully understand the mechanism of action of Bis-MPA and to optimize its use in various applications.
Conclusion:
Bis-MPA is a promising dendrimer with potential applications in various fields, including drug delivery, gene therapy, tissue engineering, and imaging. Its unique physicochemical properties make it an attractive option for biomedical research. Further research is needed to fully understand the mechanism of action of Bis-MPA and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of Bis-MPA involves the reaction of 2-methylpropyl acrylate with 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid. The reaction is catalyzed by a base and produces a dendrimer with a molecular weight of approximately 1,500 Da. The synthesis of Bis-MPA is a relatively simple process, and the compound can be produced on a large scale.
Aplicaciones Científicas De Investigación
Bis-MPA has been extensively studied for its potential applications in various fields. In biomedical research, dendrimers such as Bis-MPA have been investigated for their ability to deliver drugs and genes to specific cells or tissues. The unique physicochemical properties of dendrimers, such as their high surface area and the ability to functionalize their surface, make them attractive for drug delivery applications.
Propiedades
Fórmula molecular |
C24H34O7 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H34O7/c1-14(2)12-30-22(26)20-18(25)11-24(5,28)21(23(27)31-13-15(3)4)19(20)16-7-9-17(29-6)10-8-16/h7-10,14-15,19-21,28H,11-13H2,1-6H3 |
Clave InChI |
QMVTZHKRYFLFKP-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-acetyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282352.png)

![Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B282356.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282358.png)
![4-benzoyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282359.png)
![4-benzoyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282360.png)
![4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282361.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282362.png)
![[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282365.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)


